molecular formula C19H19NO2S3 B2807873 2-(benzylsulfanyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2034634-89-2

2-(benzylsulfanyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2807873
CAS No.: 2034634-89-2
M. Wt: 389.55
InChI Key: OTRNNIGTXDTGEG-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a multifunctional acetamide derivative featuring a benzylsulfanyl moiety and two thiophene rings attached to a central hydroxyethyl backbone. The benzylsulfanyl group may enhance lipophilicity, while the dual thiophene substituents could modulate electronic properties and steric effects .

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S3/c21-18(13-24-11-15-5-2-1-3-6-15)20-14-19(22,16-8-10-23-12-16)17-7-4-9-25-17/h1-10,12,22H,11,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRNNIGTXDTGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

A. Thiophene vs. Thiazole Derivatives

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Replacing thiophene with thiazole introduces a nitrogen atom, altering hydrogen-bonding capacity. The dichlorophenyl group increases electrophilicity, enhancing interactions with hydrophobic pockets in biological targets. Comparison: The target compound’s dual thiophene rings may offer stronger π-π stacking but weaker hydrogen bonding compared to thiazole derivatives.

B. Sulfanyl Group Variations

  • The pyridyl substituent introduces basicity, which could influence solubility . Comparison: The target compound’s benzylsulfanyl group lacks aromatic nitrogen but may confer similar stability with increased flexibility.

C. Halogenated vs. Hydroxyethyl Backbones

  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide (): The 2-chlorobenzoyl group enhances electrophilicity, while the ethyl group on thiophene increases steric bulk. This compound is an intermediate in etizolam synthesis, highlighting hypnotic drug relevance .

Physicochemical and Computational Insights

A. Solubility and Stability

  • Thiophene-containing compounds generally exhibit moderate solubility due to aromaticity. The hydroxyethyl group in the target compound may improve aqueous solubility compared to analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

B. Computational Studies

  • Density functional theory (DFT) methods, such as those described by Becke () and Lee-Yang-Parr (), are critical for modeling electronic properties. For example, exact-exchange functionals improve thermochemical accuracy in sulfur-containing compounds .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity while managing stereochemical outcomes?

Methodological Answer:
Optimization requires a multi-step approach:

  • Stepwise Reaction Control : Use inert atmospheres (e.g., nitrogen) and solvents like ethanol or toluene to stabilize intermediates ().
  • Catalysts : Triethylamine or Pd-based catalysts enhance coupling efficiency between thiophene and acetamide moieties ().
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate stereoisomers. Confirm purity via HPLC (≥95%) ().
  • Characterization : Validate stereochemistry using chiral HPLC and circular dichroism (CD) spectroscopy ().

What advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration of stereocenters (e.g., hydroxyethyl group) ().
  • 2D NMR : COSY and NOESY experiments map spatial relationships between thiophene rings and the benzylsulfanyl group ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₀H₂₀N₂O₂S₃) and detects isotopic patterns ().

How do thiophene ring substitutions influence bioactivity, and what assays evaluate this?

Methodological Answer:

  • Substitution Impact : Thiophene-2-yl vs. 3-yl affects π-π stacking with target proteins (e.g., kinases). Replacements with furan reduce potency due to weaker electronegativity ().
  • Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates in kinase assays ().
    • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) in HEK293 cells to track bioavailability ().

How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Replicate studies using identical cell lines (e.g., HepG2 vs. HeLa) and ATP concentrations ().
  • Control Variables : Normalize data against reference inhibitors (e.g., staurosporine for kinases) ().
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets to identify outliers ().

What computational strategies predict binding affinity to neurological targets?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with NMDA receptors using Gaussian 16 for electronic structure analysis ().
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes ().
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for thiophene substitutions to optimize binding ().

What challenges arise in establishing structure-activity relationships (SAR), and how is multivariate analysis applied?

Methodological Answer:

  • Challenges : Overlapping electronic effects of thiophene and benzylsulfanyl groups complicate SAR ().
  • Multivariate Analysis :
    • Principal Component Analysis (PCA) : Reduce dimensionality of substituent parameters (e.g., Hammett σ, LogP) ().
    • Partial Least Squares (PLS) : Correlate structural descriptors with IC₅₀ values from kinase assays ().

What strategies mitigate batch-to-batch variability during synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates ().
  • Quality Control : Implement LC-MS for every batch to ensure consistent impurity profiles (<2% by area) ().
  • DoE Optimization : Use response surface methodology (RSM) to refine temperature (60–80°C) and solvent ratios ().

How do metabolic stability assays inform pharmacokinetic profiling?

Methodological Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH (1 mM) to measure t₁/₂ via LC-MS/MS ().
    • CYP450 Inhibition : Screen against CYP3A4 using luminescent substrates (e.g., P450-Glo™) ().
  • Data Interpretation : High clearance (>30 mL/min/kg) suggests need for prodrug derivatization ().

Best practices for enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during hydroxyethyl group formation ().
  • Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (ee >98%) ().
  • Monitoring : Track enantiomeric excess (ee) via chiral GC (Cyclodex-B column) ().

Validating off-target interactions via proteomic approaches?

Methodological Answer:

  • Affinity Proteomics : Immobilize compound on NHS-activated Sepharose for pull-down assays in neuronal lysates ().
  • Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein melting shifts ().
  • Data Analysis : Use MaxQuant for label-free quantification and STRING for pathway enrichment ().

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